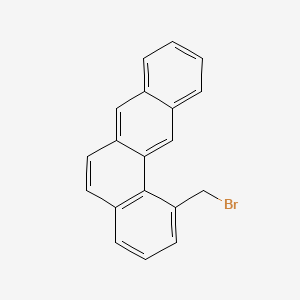
1-(Bromomethyl)tetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)tetraphene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the tetraphene structure. Tetraphene itself consists of four fused benzene rings, forming a rigid and planar structure. The addition of a bromomethyl group introduces unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)tetraphene can be synthesized through the bromination of tetraphene at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)tetraphene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The benzylic position can be oxidized to form tetraphenylcarbinol or further to tetraphenylcarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products:
Substitution Products: Various substituted tetraphene derivatives.
Oxidation Products: Tetraphenylcarbinol and tetraphenylcarboxylic acid.
Reduction Products: Tetraphene with a methyl group at the benzylic position.
Scientific Research Applications
1-(Bromomethyl)tetraphene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a precursor for functionalized materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in studying the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)tetraphene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological macromolecules, leading to covalent modifications.
Comparison with Similar Compounds
1-(Bromomethyl)tetraphene can be compared with other similar compounds, such as:
Tetraphene: The parent compound without the bromomethyl group, which lacks the same level of reactivity and functionalization potential.
1-(Chloromethyl)tetraphene: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
1-(Hydroxymethyl)tetraphene:
Properties
CAS No. |
82507-19-5 |
|---|---|
Molecular Formula |
C19H13Br |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-(bromomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H13Br/c20-12-17-7-3-6-13-8-9-16-10-14-4-1-2-5-15(14)11-18(16)19(13)17/h1-11H,12H2 |
InChI Key |
QGWFEAABRRZMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


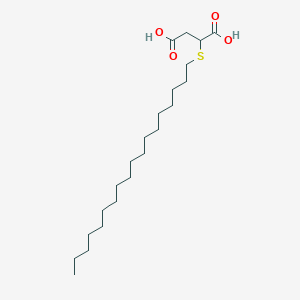
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

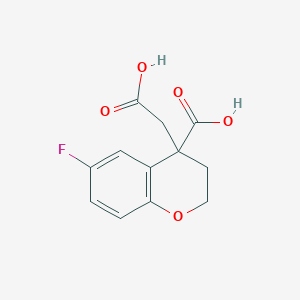
methanone](/img/structure/B14426007.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
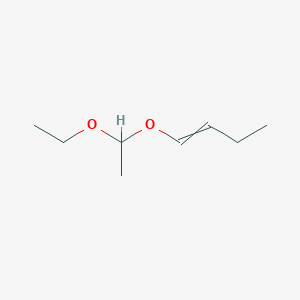
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
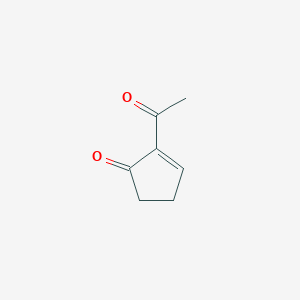
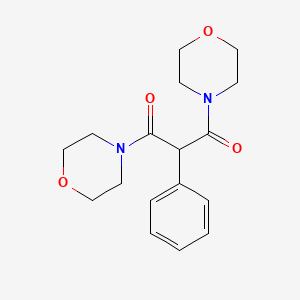
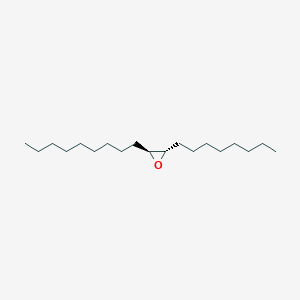
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
